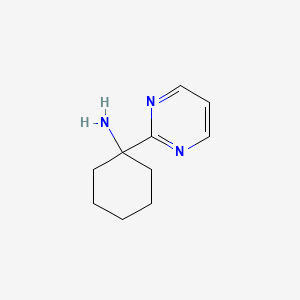
1-(Pyrimidin-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)cyclohexan-1-amine is a chemical compound characterized by a pyrimidin-2-yl group attached to a cyclohexan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of pyrimidin-2-amine with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of pyrimidin-2-yl cyclohexanone, which involves the reduction of the ketone group to an amine using hydrogen gas and a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution Reactions: Nucleophiles like alkyl halides and amines, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Various substituted pyrimidinyl compounds.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyrimidin-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)cyclohexan-1-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(Pyrimidin-2-yl)pyrrolidine: This compound has similar biological activities but differs in its ring structure.
1-(Pyrimidin-2-yl)benzene: This compound has a different aromatic ring, leading to different chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h4,7-8H,1-3,5-6,11H2 |
InChI Key |
HMJRJSCNORMGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















